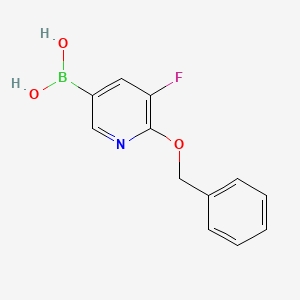

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

(5-fluoro-6-phenylmethoxypyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BFNO3/c14-11-6-10(13(16)17)7-15-12(11)18-8-9-4-2-1-3-5-9/h1-7,16-17H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCUQHFDLLBAQKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC2=CC=CC=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694443 | |

| Record name | [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-31-6 | |

| Record name | [6-(Benzyloxy)-5-fluoropyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 3-Bromo-6-(benzyloxy)-5-fluoropyridine

The halogenated precursor is typically synthesized via sequential functionalization of pyridine derivatives:

Borylation Reaction Conditions

The Miyaura borylation proceeds under inert atmosphere with the following optimized parameters:

| Component | Specification |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) or Pd(OAc)₂/XPhos (3 mol%) |

| Base | KOAc (3 equiv) or Cs₂CO₃ (2 equiv) |

| Solvent | 1,4-Dioxane or DMF |

| Temperature | 80–100°C (thermal) or 120°C (microwave) |

| Time | 12–24 h (thermal) or 30 min (microwave) |

| Yield | 72–85% (isolated) |

Mechanistic Insight : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetalation with B₂Pin₂, and reductive elimination to form the boronic ester, which is hydrolyzed to the boronic acid.

Lithium-Boron Exchange Methodology

An alternative classical approach involves lithiation of the halogenated precursor followed by boronation.

Reaction Protocol

-

Lithiation : 3-Bromo-6-(benzyloxy)-5-fluoropyridine is treated with n-BuLi at −78°C in THF.

-

Quenching : The lithiated intermediate is reacted with triisopropyl borate (B(OiPr)₃).

-

Acidic Workup : Hydrolysis with HCl yields the boronic acid.

| Parameter | Value |

|---|---|

| Lithium Reagent | n-BuLi (2.5 equiv) |

| Temperature | −78°C to 0°C (gradual warming) |

| Yield | 60–67% |

Limitations : Sensitivity to moisture and regioselectivity challenges due to competing side reactions.

Comparative Analysis of Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Miyaura Borylation | High yields, scalability, mild conditions | Requires expensive Pd catalysts |

| Lithium-Boron Exchange | No transition metals, simple workup | Low-temperature handling, modest yields |

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety:

Chemical Reactions Analysis

Types of Reactions

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted pyridine derivatives .

Scientific Research Applications

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and molecular recognition . The compound can also participate in various catalytic processes, including cross-coupling reactions, which are essential for the formation of carbon-carbon bonds in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Substituent Effects on Electronic Properties and Reactivity

The reactivity and pKa of boronic acids are critically influenced by substituents. Below is a comparative analysis of key analogs:

Key Insights :

- Fluorine at the 5-position lowers pKa (estimated ~7.5–8.5), making the compound more reactive at physiological pH compared to non-fluorinated analogs .

- Chloro and methoxy substituents offer tunable electronic properties for specific applications, such as optimizing binding constants in insulin delivery systems .

Anticancer Activity:

- Boronic acids with aryl-heterocyclic scaffolds (e.g., benzothiazoles) show anticancer activity via proteasome inhibition. The target compound’s pyridine core and fluorine substituent may enhance selectivity for cancer cell targets (e.g., glioblastoma) compared to phenyl-based analogs .

- Fluoro-boronic acid hybrids (e.g., 4F-3BA) demonstrate improved metabolic stability and membrane permeation, suggesting similar benefits for the target compound .

Binding Assays and Enzyme Inhibition:

- In MST binding assays, unprotected boronic acids (e.g., 3d in ) show stronger target binding than pinacol-protected forms. The target compound’s free -B(OH)₂ group likely enhances interactions with serine proteases or penicillin-binding proteins (PBPs) .

- Aliphatic boronic acids (e.g., compound 2 in ) exhibit weaker PBP1b inhibition than aromatic analogs, underscoring the importance of the pyridine ring’s aromaticity in target engagement .

Computational and Theoretical Insights

- DFT studies on (2-benzyloxy-pyrimidin-5-yl)boronic acid () reveal that benzyloxy groups stabilize the boronic acid form through electron donation, increasing dipole moment (1.20–1.58 Debye). Similar effects are expected for the target compound, enhancing its solubility and reactivity .

- HOMO-LUMO gaps (∆Eg) for benzyloxy-substituted boronic acids (~4–5 eV) suggest moderate electrophilicity, suitable for reversible diol complexation in glucose-sensing applications .

Biological Activity

(6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid is an organoboron compound with significant implications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : CHBFNO

- Molecular Weight : 247.03 g/mol

- CAS Number : 1310384-31-6

The compound features a benzyloxy substituent at the 6-position and a fluorine atom at the 5-position of the pyridine ring, along with a boronic acid group at the 3-position. These structural characteristics enhance its reactivity and biological interactions.

The primary biological activity of this compound is attributed to its role as an enzyme inhibitor. It interacts with various enzymes, influencing critical biochemical pathways:

- Enzyme Targets :

- Glycogen synthase kinase 3 (GSK-3)

- Hepatitis C virus (HCV) NS5B polymerase

These interactions can lead to alterations in cellular metabolism and gene expression, which are crucial for therapeutic effects against diseases such as cancer and viral infections.

Inhibition Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on GSK-3, which plays a pivotal role in regulating glycogen metabolism and cell proliferation. The inhibition of GSK-3 can lead to increased glycogen synthesis and modulation of signaling pathways involved in cell growth.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| GSK-3 | 0.5 | Inhibition of glycogen metabolism |

| NS5B | 1.2 | Inhibition of viral replication |

Cellular Effects

The compound's inhibition of key enzymes results in significant changes in cellular processes:

- Cell Signaling : Alters signaling pathways that regulate cell survival and proliferation.

- Gene Expression : Modulates the expression levels of genes involved in metabolic pathways.

- Metabolic Pathways : Influences metabolic flux by affecting the activity of enzymes involved in carbohydrate metabolism.

Study on GSK-3 Inhibition

In a laboratory study, this compound was tested for its effects on GSK-3 activity in human cancer cell lines. The results indicated a dose-dependent inhibition, leading to decreased cell viability at higher concentrations due to apoptosis induction.

Research on HCV NS5B Polymerase

Another study focused on the compound's ability to inhibit HCV NS5B polymerase, crucial for viral replication. The compound demonstrated significant antiviral activity in vitro, suggesting its potential as a therapeutic agent against hepatitis C.

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that this compound is relatively stable under physiological conditions, with moderate lipophilicity facilitating cellular uptake. However, toxicity assessments revealed that at elevated doses, the compound may cause respiratory irritation and cytotoxicity.

Q & A

Basic: What synthetic methodologies are commonly employed to synthesize (6-(Benzyloxy)-5-fluoropyridin-3-yl)boronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling reactions or direct functionalization of pyridine precursors . A standard route starts with a halogenated pyridine derivative (e.g., 5-bromo-6-(benzyloxy)-3-fluoropyridine), which undergoes palladium-catalyzed coupling with a boronic acid precursor (e.g., bis(pinacolato)diboron). Key steps include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF or dioxane .

- Base optimization : Potassium carbonate or sodium acetate to facilitate transmetallation .

- Temperature control : Reactions often proceed at 80–100°C under inert conditions .

Microwave-assisted synthesis has been reported to enhance yields (up to 85%) and reduce reaction times (30–60 minutes) for analogous boronic acids .

Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm substitution patterns and benzyloxy/fluorine integration. ¹¹B NMR identifies boronic acid functionality .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95% typical) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 262.08) .

- X-ray Crystallography : For unambiguous structural confirmation, though crystallization may require anhydrous conditions due to hygroscopicity .

Advanced: How can Suzuki-Miyaura coupling efficiency be optimized for derivatives of this boronic acid?

Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility, while water/ethanol mixtures enhance reaction rates .

- Catalyst tuning : Bulky ligands (e.g., SPhos) reduce steric hindrance in ortho-substituted pyridines .

- Additives : Use of phase-transfer catalysts (e.g., TBAB) or microwave irradiation (50–100 W) increases yields in challenging couplings .

- Substrate pre-activation : Sonication or pre-mixing with base (e.g., K₂CO₃) minimizes boronic acid decomposition .

Advanced: What strategies mitigate instability during storage and handling?

- Storage conditions : Store at 2–4°C under argon in amber vials to prevent oxidation and moisture absorption .

- Lyophilization : Freeze-drying improves long-term stability for hygroscopic batches .

- Stabilizers : Co-formulation with 1–5% pinacol reduces boronic acid dimerization .

- Quality monitoring : Periodic HPLC analysis detects degradation products (e.g., debenzylated or oxidized species) .

Advanced: How can contradictory reactivity data across studies be systematically addressed?

Contradictions often arise from:

- Solvent polarity effects : Polar solvents may stabilize transition states differently, altering regioselectivity. Replicate reactions in multiple solvents (e.g., DMSO vs. toluene) .

- Trace metal contaminants : Use chelating agents (e.g., EDTA) to eliminate interference from residual palladium .

- Substrate purity : Impurities in starting materials (e.g., residual benzyl chloride) can skew results. Validate via GC-MS or NMR .

- Reaction scalability : Pilot small-scale (<1 mmol) vs. large-scale (>10 mmol) reactions to assess batch consistency .

Advanced: How to design experiments evaluating its biological activity in enzyme inhibition studies?

- Target selection : Focus on serine proteases (e.g., thrombin) or glycosidases, where boronic acids act as transition-state analogs .

- Assay design :

- Kinetic assays : Measure IC₅₀ via fluorogenic substrates (e.g., AMC-labeled peptides) .

- Crystallography : Co-crystallize with target enzymes to map binding interactions .

- Control experiments : Compare with known inhibitors (e.g., bortezomib) and assess reversibility via dialysis .

- Cellular uptake : Use fluorescent analogs (e.g., BODIPY-tagged derivatives) to track intracellular localization .

Basic: What are the key applications of this compound in organic synthesis?

- Biaryl construction : Central to synthesizing pharmaceutical intermediates (e.g., kinase inhibitors) via Suzuki couplings .

- Protecting group strategies : The benzyloxy group enables selective deprotection (e.g., hydrogenolysis) for stepwise functionalization .

- Heterocycle diversification : Serves as a precursor for pyridine-based metal-organic frameworks (MOFs) or ligands .

Advanced: What computational methods predict its reactivity in novel reaction systems?

- DFT calculations : Model transition states for cross-couplings (e.g., B3LYP/6-31G* level) to predict regioselectivity .

- Molecular docking : Screen against enzyme active sites (e.g., AutoDock Vina) to prioritize biological targets .

- Solvent parameterization : COSMO-RS simulations optimize solvent choices for solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.